molecular formula C5H6ClF3O2 B6314326 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester;  95% CAS No. 399-91-7

2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%

Cat. No. B6314326
CAS RN: 399-91-7
M. Wt: 190.55 g/mol
InChI Key: QJCLONOCKHRDEZ-UHFFFAOYSA-N
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Description

2-Chloro-3,3,3-trifluoropropionic acid ethyl ester (CF3COOCH2Cl) is a colorless, odorless, and highly volatile liquid that is used in a variety of scientific research applications. It is an organic compound that belongs to the family of trifluorocarboxylic acid esters and is used as an important starting material in the synthesis of organic compounds. CF3COOCH2Cl has a wide range of applications in the pharmaceutical and industrial sectors, and is widely used in the synthesis of a variety of organic compounds.

Mechanism of Action

2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% is a reactive organic compound that reacts with a variety of organic compounds to form a variety of products. It can react with alcohols, amines, and other organic molecules to form a variety of products. It can also react with inorganic compounds such as metals to form a variety of products.
Biochemical and Physiological Effects
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% is a highly volatile liquid that has a wide range of applications in the synthesis of organic compounds. It is relatively easy to synthesize and is stable at room temperature. Additionally, it is relatively inexpensive and is widely available. However, it is highly flammable and can be corrosive, so it should be handled with care.

Future Directions

2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% has a wide range of applications in the synthesis of organic compounds, and there are a number of potential future directions for this compound. These future directions include the development of new synthetic methods for the synthesis of 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%, the development of new catalysts for the synthesis of 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%, the development of new applications for 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%, and the development of new methods for the purification of 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%. Additionally, further research could be undertaken to investigate the potential biological and physiological effects of 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%.

Synthesis Methods

2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% is synthesized by the reaction of trifluoroacetic acid and ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction is typically carried out at room temperature or at an elevated temperature. The reaction produces 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% in high yields.

Scientific Research Applications

2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% is widely used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and other industrial chemicals. It is also used as a catalyst in the synthesis of heterocyclic compounds and as a starting material in the synthesis of a variety of organic compounds. Additionally, it is used in the synthesis of a variety of fluorinated compounds, such as fluorinated ethers and fluorinated alcohols.

properties

IUPAC Name

ethyl 2-chloro-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCLONOCKHRDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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